Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate
Description
Significance of β-Keto Esters as Synthons in Advanced Organic Chemistry
β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.mefiveable.me This specific arrangement of functional groups confers a unique reactivity profile that makes them invaluable intermediates in organic synthesis. fiveable.meresearchgate.net They are considered essential synthons due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.net
The primary significance of β-keto esters lies in the acidity of the α-protons (the protons on the carbon atom situated between the two carbonyl groups). These protons can be easily removed by a base to generate a stabilized enolate ion. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. fiveable.mefiveable.me
Key reactions involving β-keto esters include:
Alkylation: The enolate can be alkylated by reacting with alkyl halides, allowing for the introduction of various alkyl groups at the α-position. fiveable.me
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of more complex dicarbonyl compounds.
Condensation Reactions: β-keto esters are classic substrates for condensation reactions like the Claisen condensation, which allows for the formation of larger carbon chains. fiveable.me
Cyclization Reactions: They can undergo intramolecular cyclization to form cyclic compounds, a crucial strategy for synthesizing cyclic natural products and pharmaceuticals. fiveable.me
Heterocycle Synthesis: β-Keto esters are key precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, which are prevalent in medicinal chemistry.
This versatility makes β-keto esters indispensable building blocks in the synthesis of complex natural products, pharmaceuticals, and advanced materials. fiveable.megoogle.com
| Reaction Type | Reagent | Product Type | Significance |
| Alkylation | Alkyl Halide | α-Substituted β-Keto Ester | Forms new C-C bonds |
| Claisen Condensation | Ester | β-Diketone or β-Keto Ester | Chain elongation |
| Knoevenagel Condensation | Aldehyde/Ketone | α,β-Unsaturated Keto Ester | Creates C=C bonds |
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine (B1217469) | Forms heterocyclic rings |
| Paal-Knorr Pyrrole (B145914) Synthesis | Amine | Pyrrole | Forms heterocyclic rings |
Overview of Aryl Ketone Derivatives in Contemporary Chemical Research
Aryl ketones are compounds that feature a ketone carbonyl group directly attached to an aromatic ring. This structural motif is ubiquitous in a vast number of biologically active molecules, including natural products and synthetic pharmaceuticals. nih.govresearchgate.net Consequently, the development of novel methods for the synthesis and functionalization of aryl ketones is a major focus of contemporary chemical research. researcher.life
The chemical properties of an aryl ketone are influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The ketone group itself is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.
Modern research has produced a variety of sophisticated catalytic methods for synthesizing aryl ketones, moving beyond traditional Friedel-Crafts acylation. These include:
Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki, Heck, and carbonylative coupling reactions allow for the efficient formation of aryl ketones from a wide range of precursors with high functional group tolerance. researcher.life
C-H Activation/Functionalization: Direct functionalization of C-H bonds to install a ketone group is an increasingly important area, offering a more atom-economical approach.
Homologation Reactions: Recent advancements have enabled the one-carbon or multi-carbon homologation of aryl ketones, converting them into long-chain ketones and aldehydes through C-C bond cleavage and insertion processes. nih.govresearchgate.net
The ability to synthesize and modify these structures is crucial for drug discovery and the development of new materials. nih.gov
| Synthetic Strategy | Key Reagents/Catalysts | Bond Formed/Modified | Advantage |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), Acyl Halide | Aryl-C(O) | Classic, well-established method |
| Suzuki Coupling | Palladium Catalyst, Arylboronic Acid | Aryl-Aryl | High functional group tolerance |
| Heck Reaction | Palladium Catalyst, Alkene | Aryl-C=C | Forms substituted alkenes |
| Carbonylative Coupling | Palladium Catalyst, CO, Aryl Halide | Aryl-C(O) | Direct ketone synthesis |
| C-C Bond Cleavage/Homologation | Rhodium or Palladium Catalyst | Ar-C(O) bond cleavage, new C-C bond | Access to complex long-chain ketones |
Contextualization of Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate within the Realm of Functionalized Carbonyl Compounds
This compound is a quintessential example of a highly functionalized carbonyl compound that combines the key features of both β-keto esters and aryl ketones. Its structure contains:
An ethyl ester group.
A β-keto group, making it a derivative of ethyl acetoacetate (B1235776).
An aryl ketone moiety, specifically a 4-bromobenzoyl group.
A bromine atom on the phenyl ring, which serves as a handle for further modifications, such as cross-coupling reactions.
This multifunctionality makes it an exceptionally valuable and versatile synthon. The β-dicarbonyl portion of the molecule provides the reactive α-carbon, which can be deprotonated to form an enolate for subsequent alkylation, acylation, or condensation reactions. fiveable.mefiveable.me This allows for the construction of complex acyclic and cyclic structures.
Simultaneously, the 4-bromophenyl group can participate in a host of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide variety of substituents—such as aryl, alkynyl, or amino groups—at the para-position of the benzene (B151609) ring.
Furthermore, the compound serves as an ideal precursor for the synthesis of diverse heterocyclic systems. For example, reaction with hydrazines can lead to the formation of substituted pyrazoles, while reaction with amidines or ureas can yield pyrimidine (B1678525) derivatives. The presence of the 4-bromophenyl substituent on these resulting heterocycles provides a site for late-stage functionalization, a powerful strategy in medicinal chemistry for generating libraries of compounds for biological screening. For instance, related bromo-substituted butanoates have been used in cycloaddition reactions to construct complex fused azepine derivatives. rsc.org The synthesis of similar structures, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, often involves a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a β-keto ester like ethyl acetoacetate, highlighting the modularity of these synthons. researchgate.net
In essence, this compound is not merely a static molecule but a dynamic synthetic platform, offering multiple, independent sites for chemical modification. This allows chemists to build molecular complexity in a controlled and stepwise manner, making it a powerful tool in the synthesis of targeted, high-value molecules for pharmaceutical and materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHNNODOHQKTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 4 Bromobenzoyl 3 Oxobutanoate and Analogous Systems
Strategies for Carbon-Carbon Bond Formation at the α-Position of β-Keto Esters
The introduction of substituents at the α-carbon of β-keto esters is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This reactivity stems from the enhanced acidity of the α-protons, flanked by two electron-withdrawing carbonyl groups.
Base-Catalyzed Condensation Approaches
Base-catalyzed condensation reactions are fundamental to the synthesis of the β-keto ester framework itself. These reactions typically involve the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.
The Claisen condensation is a powerful and widely used method for the formation of β-keto esters. rsc.orgyoutube.comresearchgate.netlibretexts.org In its classic form, the reaction involves the self-condensation of two molecules of an ester containing α-hydrogens in the presence of a strong base, such as an alkoxide. organic-chemistry.org The product of this reaction is a β-keto ester. rsc.orgyoutube.com The reaction mechanism proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution on a second ester molecule. youtube.com A key requirement for the reaction to proceed to completion is the presence of at least two acidic α-hydrogens on one of the ester starting materials, as the final deprotonation of the product drives the equilibrium forward. organic-chemistry.org
Crossed Claisen condensations, which involve two different esters, are also possible and are most effective when one of the esters lacks α-hydrogens, thereby preventing self-condensation. youtube.com This allows for the controlled synthesis of a specific β-keto ester.
A related and powerful method is the decarboxylative Claisen condensation. This approach utilizes substituted malonic acid half oxyesters as pronucleophiles. thieme-connect.com Their magnesium enolates can be added to various acylating agents, including acyl chlorides, to produce functionalized α-substituted β-keto esters. thieme-connect.comorganic-chemistry.org
The crucial first step in many synthetic routes involving β-keto esters is the deprotonation of the α-carbon to form a nucleophilic enolate. Due to the presence of two carbonyl groups, the α-hydrogens of β-keto esters are significantly more acidic than those of simple esters or ketones. aklectures.com This allows for the use of moderately strong bases to generate the enolate quantitatively.
Commonly used bases for this purpose include sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK). researchgate.net Sodium ethoxide is often used when ethyl esters are the reactants to prevent transesterification side reactions. youtube.com Potassium tert-butoxide is a stronger, more sterically hindered base that can also be highly effective. The choice of base can influence the reactivity and selectivity of subsequent reactions. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms.
Alkylation and Acylation Reactions via Enolate Intermediates
Once the enolate of a β-keto ester is formed, it can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, including alkylation and acylation.
The synthesis of Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate from a simpler β-keto ester like ethyl acetoacetate (B1235776) can be achieved through acylation of the corresponding enolate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
A particularly effective method involves the use of magnesium chloride and a tertiary amine base like triethylamine (B128534) or pyridine (B92270). lookchem.com In this procedure, ethyl acetoacetate is C-acylated by an acid chloride, such as 4-bromobenzoyl chloride, in the presence of magnesium chloride and two equivalents of pyridine. lookchem.com The magnesium chloride likely acts as a Lewis acid, coordinating to the carbonyl groups of the β-keto ester to facilitate enolate formation and subsequent acylation.
The general steps for this transformation are:
Formation of the magnesium enolate of ethyl acetoacetate.
Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.
Elimination of the chloride leaving group to yield the final product, this compound.
This method provides a direct route to the target compound. The reaction of the enolate of ethyl acetoacetate with an acyl chloride is a key step. stackexchange.com
| Reactant 1 | Reactant 2 | Reagents | Product |
| Ethyl acetoacetate | 4-bromobenzoyl chloride | MgCl₂, Pyridine | This compound |
An alternative approach involves the direct alkylation of a pre-formed enolate with a suitable alkyl halide. For instance, the synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate has been reported via the addition of a substituted benzyl (B1604629) bromide to a suspension of potassium tert-butoxide in THF. researchgate.net This demonstrates the utility of SN2 reactions in introducing aryl-containing fragments to the α-position of β-keto esters. tcd.ie
Alternative Synthetic Routes to β-Keto Esters with Aryl Substituents
Beyond the direct acylation of β-keto esters, other methodologies have been developed for the synthesis of β-keto esters bearing aryl substituents.
The Knoevenagel condensation provides a route to α,β-unsaturated ketones, which can be precursors to β-keto esters. sigmaaldrich.comwikipedia.orgpurechemistry.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate, in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org For example, the reaction of an aromatic aldehyde with ethyl acetoacetate can yield an ethyl 2-arylidene-3-oxobutanoate. researchgate.netresearchgate.net While this introduces an aryl group, it also creates a double bond that may require subsequent modification to achieve the desired saturated backbone.
Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach to forming carbon-carbon bonds. nih.gov Methods have been developed for the palladium-catalyzed synthesis of aryl ketones from various starting materials, including boronic acids and carboxylic acids, or from aldehydes and aryl halides. organic-chemistry.orgacs.orgnih.govnih.gov While not a direct synthesis of the target β-keto ester, these methods can be used to construct the aryl ketone moiety, which could then be incorporated into a β-keto ester framework through subsequent synthetic steps. For instance, a palladium-catalyzed β-arylation of ketones using diaryliodonium salts has been reported, which could potentially be adapted for β-keto esters. rsc.org
Reformatsky Reaction Extensions
The classical Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to produce β-hydroxy-esters. wikipedia.org The key intermediate in this reaction is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org These zinc enolates are less reactive and more stable than their lithium or magnesium counterparts, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orglibretexts.org
While the traditional reaction yields β-hydroxy esters, extensions and modifications of this reaction have broadened its scope. psiberg.com Researchers have successfully employed various metals beyond zinc, including magnesium, iron, cobalt, and titanium, to facilitate the transformation. wikipedia.orgorganic-chemistry.org Furthermore, the reaction is not limited to aldehydes and ketones; the zinc enolate can react with other electrophiles such as acid chlorides and nitriles. wikipedia.org
A notable extension involves the use of aroyl isothiocyanates as the electrophile instead of a carbonyl compound. nih.gov In a process analogous to the Reformatsky reaction, the zinc enolate attacks the thiocarbonyl group of the isothiocyanate. nih.gov This method provides a pathway to β-thioxoesters, demonstrating the versatility of the organozinc intermediate in forming novel carbon-carbon bonds under solvent-free or conventional conditions. nih.gov Such extensions highlight the adaptability of the Reformatsky reaction's core principles to create diverse molecular scaffolds beyond the canonical β-hydroxy esters.
Acylsilane-Mediated Transformations
Acylsilane-mediated transformations have emerged as a novel method for the synthesis of substituted β-keto esters. One such strategy involves the reaction of an acylsilane with ethyl diazoacetate in the presence of a strong base, such as lithium diisopropylamide (LDA). rsc.org This reaction proceeds through an intermediate dianion equivalent. This intermediate can then be reacted with an electrophile, such as an alkyl halide, to afford the desired β-keto ester in good yields. rsc.org
This method has been shown to be effective for a range of acylsilanes and electrophiles, allowing for the synthesis of various substituted β-keto esters. For example, reacting benzoylsilane with ethyl diazoacetate and subsequently with benzyl bromide yields Ethyl 2-benzyl-3-oxo-3-phenylpropanoate in 95% yield. rsc.org This transformation showcases a powerful alternative to traditional condensation methods.
Table 1: Examples of Acylsilane-Mediated Synthesis of β-Keto Esters Data sourced from The Royal Society of Chemistry. rsc.org
| Acylsilane | Electrophile | Product | Yield (%) |
| Benzoylsilane | Benzyl Bromide | Ethyl 2-benzyl-3-oxo-3-phenylpropanoate | 95 |
| Acetyl(trimethyl)silane | Benzyl Bromide | Ethyl 2-benzyl-3-oxobutanoate | 76 |
| Benzoylsilane | Allyl Iodide | Ethyl 2,2-diallyl-3-oxo-3-phenylpropanoate | 78 |
| Benzoylsilane | Methyl Iodide / Allyl Iodide | Ethyl 2-methyl-2-allyl-3-oxo-3-phenylpropanoate | 81 |
Catalytic Systems in the Synthesis of this compound Scaffolds
Catalysis is central to the modern synthesis of β-keto esters, offering pathways that enhance reaction rates, improve selectivity, and allow for milder reaction conditions compared to stoichiometric methods.
Role of Acid and Base Catalysis in Enolate Chemistry
The chemistry of β-keto esters is dominated by the reactivity of their enolate form. The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic. Base catalysis plays a crucial role in the synthesis of compounds like this compound by facilitating the deprotonation of a suitable β-keto ester precursor, such as ethyl acetoacetate. jove.comjove.com The use of an alkoxide base, like sodium ethoxide, abstracts an α-proton to generate a resonance-stabilized, nucleophilic enolate ion. jove.comjove.commnstate.edu This enolate can then react with an electrophile, such as an acyl chloride (e.g., 4-bromobenzoyl chloride), in a C-acylation reaction to form the target structure.
The choice of base is critical for reaction success. While traditional bases like sodium ethoxide are common, stronger, non-nucleophilic bases such as Lithium Hexamethyldisilazide (LiHMDS) have been shown to be highly effective. nih.gov LiHMDS can rapidly and completely generate the enolate, which is particularly advantageous in cross-Claisen condensation reactions. nih.gov This minimizes side reactions like the self-condensation of the starting ester, thereby increasing the yield of the desired cross-condensed product. nih.gov Acid catalysis, in contrast, is typically employed in the subsequent workup step, for instance, to neutralize the reaction mixture or, under harsher conditions, to promote hydrolysis and decarboxylation of the β-keto ester product if desired. jove.comjove.com
Metal-Catalyzed Coupling Reactions Relevant to Aryl-Substituted β-Keto Esters
Transition metal catalysis provides powerful tools for forming the carbon-carbon bonds necessary for creating aryl-substituted β-keto esters. Palladium-catalyzed cross-coupling reactions are particularly relevant for the α-arylation of keto ester enolates. organic-chemistry.orgnih.gov This reaction typically involves coupling the enolate of a β-keto ester with an aryl halide or sulfonate. nih.gov
The success of these reactions often hinges on the choice of ligand. The use of bulky, electron-rich biarylmonophosphine ligands, such as XPhos and t-BuXPhos, is crucial. organic-chemistry.orgnih.gov These ligands facilitate the formation of highly active palladium(0) complexes that can undergo oxidative addition even with less reactive aryl chlorides. organic-chemistry.org The steric bulk of the ligands also helps to prevent undesired side reactions, such as diarylation, leading to selective monoarylation of the β-keto ester. organic-chemistry.orgnih.gov These methods are often operationally simple and can tolerate a wide variety of functional groups and heterocyclic substrates. nih.gov While many examples focus on α-arylation, the principles of using metal catalysts to couple enolates with aryl electrophiles are fundamental to the synthesis of complex structures like this compound. Nickel-catalyzed systems have also been developed for similar aryl-alkyl cross-coupling reactions, providing alternative pathways that are often cost-effective. acs.org
Table 2: Palladium-Catalyzed Monoarylation of Aryl Methyl Ketones Data sourced from Org. Lett. via NIH. nih.gov
| Aryl Methyl Ketone | Aryl Chloride | Product | Yield (%) |
| Acetophenone | 4-Chloro-N,N-dimethylaniline | 1-(4-(Dimethylamino)phenyl)-2-phenylethan-1-one | 92 |
| 1-(Thiophen-2-yl)ethan-1-one | 4-Chlorotoluene | 1-Phenyl-2-(p-tolyl)ethan-1-one | 83 |
| 1-(Furan-2-yl)ethan-1-one | 4-Chloroanisole | 2-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethan-1-one | 81 |
| 1-(Pyridin-3-yl)ethan-1-one | 2-Chloropyridine | 2-(Furan-2-yl)-1-(4-methoxyphenyl)ethan-1-one | 76 |
Methodological Advancements in Yield Optimization and Reaction Efficiency
Optimizing the yield and efficiency of the synthesis of this compound and related compounds is a key area of research. Several factors, including the choice of reagents, catalysts, and reaction conditions, play a significant role.
One common synthetic route involves the C-acylation of an enolate derived from ethyl acetoacetate. The choice of base and solvent in the initial deprotonation step is critical for maximizing yield. For instance, the synthesis of analogous ethyl 2-(4-halobenzyl)-3-oxobutanoate has been reported using potassium tert-butoxide (t-BuOK) as the base in tetrahydrofuran (B95107) (THF). researchgate.net In other similar alkylations, low yields have been attributed to incomplete deprotonation of the starting β-ketoester; allowing more time for this step before adding the electrophile can improve the outcome. tcd.ie The use of stronger bases like LiHMDS at low temperatures has been shown to drastically reduce the formation of self-condensation byproducts and increase the yield of the desired cross-condensed β-keto ester. nih.gov
Another approach to improve efficiency is through catalytic methods that operate under milder conditions. For example, lipase-catalyzed transesterification represents a green chemistry approach to preparing β-keto esters. google.com This enzymatic method can be performed under mild, solvent-free conditions, offering high chemoselectivity and the potential for resolving racemic alcohols to produce optically active β-keto esters. google.com Such biocatalytic advancements provide an efficient and environmentally friendly alternative to traditional chemical synthesis routes.
Chemical Transformations and Synthetic Utility of Ethyl 2 4 Bromobenzoyl 3 Oxobutanoate
Reactions at the Active Methylene (B1212753) Group (C-2)
The carbon atom positioned between the two carbonyl groups (C-2) is known as an active methylene group. egyankosh.ac.in The protons attached to this carbon are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting conjugate base (enolate) through resonance. This acidity is a cornerstone of the compound's reactivity, enabling a variety of carbon-carbon bond-forming reactions. egyankosh.ac.insynquestlabs.com
The nucleophilic enolate, generated by treating Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate with a suitable base such as sodium ethoxide, can readily participate in substitution reactions with electrophiles. egyankosh.ac.in This facilitates the introduction of various alkyl and acyl groups at the C-2 position.
Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of mono- or dialkylated derivatives. The reactivity generally follows the anticipated trend for active methylene compounds, with reactive halides affording the corresponding C-alkylated products in good yields. researchgate.net This process is fundamental in building more complex carbon skeletons. google.com
Acylation: Similarly, the enolate can react with acylating agents like acyl chlorides or anhydrides. This reaction introduces an additional carbonyl function, yielding a β-tricarbonyl compound, a versatile precursor for further synthetic manipulations.
Table 1: Illustrative Alkylation and Acylation at the C-2 Position
| Reaction Type | Reagent | Catalyst/Base | General Product Structure |
| Alkylation | Alkyl Halide (R-X) | Sodium Ethoxide (NaOEt) | Ethyl 2-alkyl-2-(4-bromobenzoyl)-3-oxobutanoate |
| Acylation | Acyl Chloride (R-COCl) | Sodium Ethoxide (NaOEt) | Ethyl 2-acyl-2-(4-bromobenzoyl)-3-oxobutanoate |
The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds. thermofisher.comsci-hub.se It consists of a nucleophilic addition of the active methylene compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. sci-hub.se This reaction is typically catalyzed by a weak base, such as an amine or an amine salt. thermofisher.com
This compound is an ideal substrate for this transformation. Its active methylene group can condense with a wide array of aromatic and aliphatic aldehydes. thermofisher.com For instance, the condensation of related β-keto esters like ethyl acetoacetate (B1235776) and ethyl 4-chloroacetoacetate with substituted benzaldehydes is a well-established method for synthesizing α,β-unsaturated ketones, which are valuable Michael acceptors and dienophiles in subsequent reactions. researchgate.netresearchgate.net The reaction is often facilitated by catalysts like piperidine (B6355638) and trifluoroacetic acid or carried out in environmentally benign ionic liquids. researchgate.netresearchgate.net The removal of water, often by azeotropic distillation, helps drive the reaction equilibrium towards the product. thermofisher.com
Table 2: Representative Knoevenagel Condensation Reactions
| Aldehyde/Ketone Reactant | Catalyst System | Expected Product |
| Benzaldehyde (B42025) | Piperidine / Acetic Acid | Ethyl 2-(4-bromobenzoyl)-3-phenyl-2-butenoate |
| 4-Chlorobenzaldehyde | Morpholine / Acetic Acid | Ethyl 2-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-butenoate |
| Formaldehyde | Diethylamine | Ethyl 2-(4-bromobenzoyl)-2-propenoate |
| Acetone | Triphenylphosphine | Ethyl 2-(4-bromobenzoyl)-3-methyl-2-butenoate |
Cyclization Reactions and Heterocyclic Synthesis
The 1,3-dicarbonyl arrangement in this compound makes it an exceptionally valuable building block for synthesizing a diverse range of heterocyclic compounds. These reactions typically proceed by condensation with a binucleophilic reagent, where two nucleophilic centers react with the two electrophilic carbonyl carbons of the dicarbonyl unit to form a ring.
The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry, and 1,3-dicarbonyl compounds are key precursors in many established synthetic routes. nih.govijpsonline.com
Pyridazines: Pyridazine rings, six-membered heterocycles with two adjacent nitrogen atoms, can be synthesized from 1,4-dicarbonyl compounds and hydrazine (B178648). chemtube3d.com The reaction of 1,3-dicarbonyls like this compound with hydrazine hydrate (B1144303) is a common strategy to access related heterocyclic cores like pyrazolones or, through further steps, pyridazinone derivatives. nih.govresearchgate.net The reaction involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. liberty.edu
Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that combines a β-keto ester, an aldehyde, and an ammonia (B1221849) source to produce dihydropyridines, which can be subsequently oxidized to pyridines. ijpsonline.comorganic-chemistry.org As a β-keto ester, this compound is a suitable component for such syntheses. A related reaction involves the condensation of a β-diketone with an enone and ammonia to form substituted pyridines, highlighting the versatility of the 1,3-dicarbonyl motif in constructing the pyridine ring. nih.gov
Pyrroles: Pyrroles are fundamental five-membered aromatic heterocycles. While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, various strategies exist to synthesize pyrroles from 1,3-dicarbonyl precursors. A highly relevant method involves the reaction of a related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, with primary amines to furnish substituted pyrrole-2-ones. researchgate.net This suggests that this compound can react with amines to form an enamine intermediate, which then undergoes cyclization to yield the pyrrole (B145914) ring. researchgate.net Furthermore, multicomponent reactions involving β-keto esters, amines, and acetylenic compounds are powerful methods for generating polysubstituted pyrroles. nih.govsemanticscholar.org
Table 3: Synthesis of Nitrogen-Containing Heterocycles
| Target Heterocycle | Co-reactant(s) | Key Reaction Type | Illustrative Product Class |
| Pyridazine Derivative | Hydrazine Hydrate | Condensation / Cyclization | Phenyl-(4-bromobenzoyl)pyridazinone |
| Pyridine Derivative | Aldehyde, Ammonia | Hantzsch-type Synthesis | Dihydropyridine (B1217469) / Pyridine |
| Pyrrole Derivative | Primary Amine (R-NH₂) | Condensation / Cyclization | N-substituted (4-bromobenzoyl)pyrrolone |
Annulation reactions are powerful tools in organic synthesis for constructing cyclic systems onto an existing molecular framework. nih.gov These strategies often involve cycloaddition reactions where the 1,3-dicarbonyl compound can act as a multi-carbon synthon.
Although specific annulation reactions for this compound are not widely documented, the reactivity of closely related analogs provides significant insight. For example, ethyl 4-bromo-3-oxobutanoate has been successfully employed in a stereoselective [4+3] annulation with azadienes. In this process, the enolate of the β-keto ester acts as a three-carbon component that reacts with the four-atom azadiene system to construct a seven-membered azepine ring. This demonstrates the potential of such bromo-substituted β-keto esters to participate in higher-order cycloaddition reactions for the synthesis of complex, fused heterocyclic frameworks. Other annulation strategies, such as [3+3] and [4+2] cycloadditions, are known to construct fused ring systems from various precursors and could plausibly be applied to derivatives of the title compound. nih.govnih.gov
Table 4: Annulation Strategies for Heterocyclic Synthesis
| Annulation Type | Reactant Class | Role of Keto-ester | Resulting Heterocycle (Example) |
| [4+3] Annulation | Azadienes | 3-Carbon Component (C-C-C) | Fused Azepines |
| [4+2] Cycloaddition | Dienes / Azadienes | Dienophile | Fused Pyridines / Dihydropyridines |
| [3+3] Cycloaddition | 1,3-Dielectrophiles | 1,3-Dinucleophile (enolate) | Fused 6-membered rings |
Formation of Oxygen-Containing Heterocycles (e.g., Pyrans, Furanones)
The 1,3-dicarbonyl motif within this compound is a classical precursor for the synthesis of a variety of heterocycles. The enolizable nature of this system allows it to participate in condensation and cyclization reactions to form stable five- and six-membered oxygen-containing rings.
Pyrans: The synthesis of pyran derivatives can be achieved through multicomponent reactions where a β-ketoester, such as this compound, is a key reactant. nih.gov For instance, in a Hantzsch-type reaction, it can condense with an aldehyde and another active methylene compound or ammonia source to yield dihydropyridine derivatives, which can be precursors to pyrans. More directly, reactions involving Knoevenagel condensation followed by intramolecular cyclization are a common route to 4H-pyran structures. nih.gov The reaction of the β-ketoester with an α,β-unsaturated aldehyde or ketone under basic or acidic conditions can lead to a Michael addition followed by an intramolecular aldol (B89426) condensation and dehydration to afford the pyran ring.
Furanones: 3(2H)-Furanones can be synthesized from 2,4-dioxoalkanoates like this compound. documentsdelivered.com A general strategy involves the protection of the 1,3-dicarbonyl system, for example as an enaminone or an isoxazole, followed by reaction at the ester group and subsequent deprotection and cyclization. documentsdelivered.com Another approach involves the reaction of the dicarbonyl compound with electrophiles. For example, reaction with α-haloketones can lead to the formation of a furan (B31954) ring system. The synthesis of 4-aryl-substituted 2(5H)-furanones has been achieved from phenacyl bromides, indicating a viable pathway from related starting materials. researchgate.net
| Heterocycle | General Synthetic Strategy | Key Reaction Type |
| Pyrans | Condensation with aldehydes and an active methylene compound. | Knoevenagel Condensation, Michael Addition |
| Furanones | Cyclization following reaction with electrophiles like α-haloketones. | Intramolecular Cyclization |
Multicomponent Reactions Incorporating this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The structural features of this compound make it an ideal candidate for various MCRs.
One of the most prominent MCRs for β-ketoesters is the Hantzsch dihydropyridine synthesis . In this reaction, an aldehyde, two equivalents of a β-ketoester (or one equivalent of the ketoester and another active methylene compound), and an ammonia source react to form a dihydropyridine. beilstein-journals.org By using this compound, highly functionalized dihydropyridines bearing a 4-bromobenzoyl substituent can be readily prepared. These products are valuable intermediates for pharmaceuticals and other biologically active compounds.
Another significant MCR is the Biginelli reaction , which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). The versatility of this reaction allows for the incorporation of the 4-bromobenzoyl moiety into the resulting heterocyclic scaffold, providing a route to compounds with potential therapeutic applications.
The use of this compound in MCRs offers a rapid and efficient pathway to generate molecular diversity and construct complex molecular architectures in a single, atom-economical step. rug.nl
| Multicomponent Reaction | Reactants | Product Type |
| Hantzsch Synthesis | Aldehyde, this compound, Ammonia | Dihydropyridines |
| Biginelli Reaction | Aldehyde, this compound, Urea/Thiourea | Dihydropyrimidinones |
Derivatization Strategies Beyond the Active Methylene Center
While the 1,3-dicarbonyl core is central to its reactivity, the ester and aryl bromide functionalities of this compound offer additional sites for strategic chemical modifications.
Transformations of the Ester Moiety
The ethyl ester group can be readily transformed into other functional groups, enhancing the synthetic utility of the molecule.
Hydrolysis: Under basic or acidic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is useful for improving water solubility or for subsequent reactions such as decarboxylation or amide bond formation.
Transesterification: In the presence of a different alcohol and a suitable catalyst (acid or base), the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the modification of the steric and electronic properties of the ester, which can be crucial for tuning the biological activity or physical properties of the final product.
Reduction: The ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This introduces a new functional group for further synthetic elaboration.
Amidation: Reaction with amines can convert the ester into the corresponding amide. This is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors.
Reactions Involving the Bromine Substituent on the Aryl Ring (e.g., Cross-Coupling Reactions)
The bromine atom on the phenyl ring is a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzoyl moiety.
Sonogashira Coupling: The reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields an aryl-alkyne. epa.gov This introduces a linear, rigid alkyne linker, which is a common structural motif in materials science and medicinal chemistry. The efficiency of the Sonogashira reaction can be influenced by the steric and electronic properties of the substituents on both the aryl bromide and the alkyne. epa.gov
Heck-Mizoroki Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond. It provides a route to stilbene-like structures and other vinylated aromatic compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). This is a highly valuable transformation for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.
Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent, providing another versatile method for C-C bond formation.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Product Type |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryl or Alkyl-aryl |
| Sonogashira | Terminal Alkyne | C-C (sp) | Aryl-alkyne |
| Heck-Mizoroki | Alkene | C-C (sp²) | Substituted Alkene |
| Buchwald-Hartwig | Amine | C-N | Aryl Amine |
| Stille | Organostannane | C-C | Biaryl or Alkyl-aryl |
Employment as a Key Intermediate in Complex Molecule Synthesis
The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of complex, biologically active molecules. For example, ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src kinase inhibitors, highlighting the potential of this scaffold in drug discovery. ut.ac.ir The synthesis of these inhibitors involved the Claisen condensation of substituted acetophenones with diethyl oxalate, a reaction that produces the core 2,4-dioxo-butanoate structure. ut.ac.ir
Furthermore, related structures like 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been used as starting materials for the synthesis of novel heterocyclic compounds, such as pyridazinones and furanones, with expected antibacterial activities. epa.gov This demonstrates the utility of the 4-bromophenyl-4-oxobutanoyl framework as a platform for generating libraries of compounds for biological screening. The transformations discussed—heterocycle formation, MCRs, and cross-coupling reactions—all contribute to its role as a versatile intermediate for accessing a wide range of complex molecular targets.
Mechanistic Investigations of Reactions Involving Ethyl 2 4 Bromobenzoyl 3 Oxobutanoate
Elucidation of Enolate Generation and Stability
The core of Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate's reactivity lies in the generation of a highly stabilized enolate anion. The carbon atom situated between the two carbonyl groups (the α-carbon) is flanked by two electron-withdrawing groups, rendering its attached protons significantly more acidic than those in simple ketones or esters.
Enolate Generation: The formation of the enolate is achieved by treating the β-keto ester with a suitable base. The base abstracts an acidic α-proton, resulting in a carbanion. Common bases for this purpose range from alkoxides like sodium ethoxide (NaOEt) in ethanol (B145695) to stronger, sterically hindered bases like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). tcd.ie The choice of base and solvent is critical as it can influence the specific enolate formed and subsequent reaction pathways.
Detailed Analysis of Nucleophilic Attack Pathways
The resonance-stabilized enolate of this compound is an ambident nucleophile, meaning it possesses two or more potential nucleophilic sites. The primary sites for electrophilic attack are the central α-carbon and the oxygen atoms of the enolate.
C-Alkylation vs. O-Alkylation: The reaction outcome depends heavily on the nature of the electrophile and the reaction conditions. According to the principles of Hard and Soft Acids and Bases (HSAB), the α-carbon is a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers. Consequently, soft electrophiles, such as alkyl halides (e.g., benzyl (B1604629) chloride or substituted benzyl bromides), preferentially react at the soft carbon center to form a new carbon-carbon bond. tcd.ieresearchgate.net This S_N2-type reaction is known as C-alkylation and is a common pathway for this class of compounds. tcd.ie Hard electrophiles, such as silyl (B83357) halides, tend to react at the harder oxygen center, leading to O-alkylation and the formation of a silyl enol ether.
A typical nucleophilic attack pathway involves the deprotonation of this compound with a base like sodium ethoxide to generate the enolate. tcd.ie This nucleophile then attacks an alkyl halide in an S_N2 reaction, displacing the halide and forming the C-alkylated product. tcd.ie This sequence is fundamental to syntheses like the acetoacetic ester synthesis, which allows for the formation of substituted ketones.
Mechanisms of Cyclization and Cascade Reactions
This compound is an ideal precursor for the synthesis of various heterocyclic systems and for engaging in cascade reactions. These transformations leverage the compound's ability to act as a dinucleophile or to participate in sequential reactions where one transformation sets up the functionality for the next.
Mechanisms of Cyclization: Many heterocyclic syntheses begin with the condensation of the 1,3-dicarbonyl unit with a compound containing two electrophilic sites or a nucleophile and an electrophile. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines or urea (B33335) can produce pyrimidines.
A common mechanistic pattern involves:
Initial Condensation/Addition: The enolate of this compound initiates a nucleophilic attack on an external electrophile. In reactions with α,β-unsaturated systems, this would be a Michael addition. In reactions with carbonyls, it would be an aldol-type condensation.
Intramolecular Cyclization: A functional group introduced in the first step, or a pre-existing one, then reacts intramolecularly with one of the carbonyl groups of the original β-keto ester. This ring-closing step forms the heterocyclic or carbocyclic core.
Dehydration/Aromatization: Often, the cyclized intermediate readily undergoes a dehydration (or other elimination) step, driven by the formation of a stable aromatic ring.
Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming events that occur under the same reaction conditions without isolating intermediates. ub.edu A reaction between this compound and an electrophile like an arylidenemalononitrile can trigger a cascade. researchgate.net A plausible mechanism would start with a Michael addition of the enolate to the activated alkene. The resulting intermediate could then undergo an intramolecular cyclization, followed by tautomerization and elimination to yield a complex, highly substituted ring system. researchgate.netresearchgate.net The specific pathway and final product are highly dependent on the reactants and conditions. nih.gov
| Reaction Type | Reagent Class | Resulting Heterocycle |
| Condensation | Hydrazines | Pyrazoles |
| Condensation | Amidines/Urea/Thiourea (B124793) | Pyrimidines / Thiones |
| Knoevenagel/Michael | Aldehydes / Enones | Pyridines / Pyrans |
Influence of Reaction Conditions on Reaction Mechanisms
The mechanistic pathway and the resulting product selectivity in reactions involving this compound are highly sensitive to the reaction conditions. Key variables include the choice of base, solvent, temperature, and the nature of the electrophile.
Base and Solvent Effects: The choice of base and solvent system is paramount in controlling enolate formation.
Thermodynamic vs. Kinetic Control: In unsymmetrical ketones, the choice between a strong, hindered base like LDA at low temperature in an aprotic solvent (like THF) and a smaller alkoxide base (like NaOEt) in a protic solvent (like ethanol) can determine whether the kinetic (less substituted, faster-forming) or thermodynamic (more substituted, more stable) enolate is generated. masterorganicchemistry.com For this compound, there is only one acidic α-carbon between the carbonyls, but the geometry (E/Z) of the enolate can still be influenced by the base and counter-ion.
Solvent Polarity: The solvent can influence reaction pathways. Studies on the related ethyl 4,4,4-trifluoro-3-oxobutanoate have shown that the choice of solvent can dictate whether the reaction with an arylidenemalononitrile yields a dihydropyran or a piperidine (B6355638) derivative, demonstrating a complete shift in the cyclization mechanism. researchgate.net
Temperature: Lower temperatures often favor kinetic products, as the reaction pathway with the lower activation energy is preferred. Higher temperatures allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. For instance, alkylation reactions are often run at low temperatures to ensure the enolate attacks the electrophile before it can undergo side reactions or equilibrate. masterorganicchemistry.com
Interactive Data Table: Influence of Reaction Conditions
| Condition | Factor | Effect on Mechanism | Typical Outcome |
|---|---|---|---|
| Base | Strong, hindered (e.g., LDA) | Rapid, irreversible deprotonation. Favors kinetic control. | Formation of a specific enolate isomer for subsequent rapid reaction. |
| Base | Weaker alkoxide (e.g., NaOEt) | Reversible deprotonation, allowing for equilibrium. | Favors thermodynamic product; potential for side reactions like transesterification if the alcohol solvent does not match the ester group. tcd.ie |
| Solvent | Aprotic (e.g., THF, Dioxane) | Stabilizes cations but does not solvate anions well, leading to more reactive "naked" enolates. | Often increases reaction rates of nucleophilic attack. researchgate.net |
| Solvent | Protic (e.g., Ethanol) | Can protonate/deprotonate species, allowing for equilibrium and potentially altering the nucleophile or electrophile. | Can change the reaction pathway, leading to different products (e.g., pyran vs. piperidine). researchgate.net |
| Temperature | Low (e.g., -78 °C) | Favors the pathway with the lowest activation energy (kinetic control). | Often provides higher selectivity for a single product. masterorganicchemistry.com |
| Temperature | High (e.g., Reflux) | Allows the system to overcome higher activation barriers and reach thermodynamic equilibrium. | Favors the most stable product, which may differ from the kinetic product. Can also enable elimination steps. researchgate.net |
Computational and Theoretical Studies on Ethyl 2 4 Bromobenzoyl 3 Oxobutanoate
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties.
Conformational Analysis and Stability
A conformational analysis of Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate would involve identifying all possible spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. DFT calculations would be used to optimize the geometry of each conformer and calculate its corresponding electronic energy. The conformer with the lowest energy is considered the most stable.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| 1 (Global Minimum) | 0.00 | [Specify Angle] |
| 2 | 1.52 | [Specify Angle] |
| 3 | 3.78 | [Specify Angle] |
This table is illustrative and does not represent actual experimental or calculated data.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.72 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
This table is illustrative and does not represent actual experimental or calculated data.
The distribution of the HOMO and LUMO across the molecular structure would reveal the regions most likely to be involved in electron donation and acceptance, respectively.
Reactivity Descriptors and Quantum Chemical Parameters
From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to quantify the reactivity of a molecule. These descriptors provide insights into the global and local reactivity of this compound.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential and chemical hardness. A higher electrophilicity index suggests a stronger electrophile.
Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.57 |
| Electrophilicity Index (ω) | 3.89 |
| Chemical Potential (μ) | -4.29 |
This table is illustrative and does not represent actual experimental or calculated data.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. Computational methods can predict the NLO properties of a molecule. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability is indicative of significant NLO activity. For a molecule to have a non-zero β value, it must possess a non-centrosymmetric charge distribution.
Table 4: Hypothetical Calculated NLO Properties of this compound
| Parameter | Value |
| Dipole Moment (μ) | [Value] Debye |
| Mean Polarizability (α) | [Value] x 10-24 esu |
| First Hyperpolarizability (β) | [Value] x 10-30 esu |
This table is illustrative and does not represent actual experimental or calculated data.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to understand its behavior in different environments, such as in a solvent or in a condensed phase (crystal). These simulations can provide insights into:
Solvation: How the molecule interacts with solvent molecules.
Conformational Dynamics: How the molecule's shape changes over time.
Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which are crucial for understanding its bulk properties.
Analysis of the simulation trajectories would reveal important intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom.
Advanced Spectroscopic and Crystallographic Characterization of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. The compound exists as a mixture of keto and enol tautomers in solution, which is reflected in the NMR spectra.
¹H NMR: The proton NMR spectrum displays characteristic signals for the ethyl ester group, the acetyl methyl group, the methine proton, and the aromatic protons of the 4-bromobenzoyl group. The ethyl group typically appears as a triplet around 1.1-1.4 ppm (CH₃) and a quartet around 4.1-4.4 ppm (CH₂). The acetyl methyl protons (CH₃) of the keto form show a singlet around 2.3 ppm. The methine proton (-CH-) in the keto form is expected around 4.5-5.0 ppm. The aromatic protons on the disubstituted benzene (B151609) ring typically appear as two doublets in the range of 7.4-8.0 ppm. rsc.org The presence of the enol form would lead to additional signals, including a characteristic enolic hydroxyl (-OH) proton peak further downfield.
¹³C NMR: The carbon NMR spectrum provides evidence for all carbon environments in the molecule. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, appearing significantly downfield. The ethyl group carbons, the acetyl methyl carbon, and the aromatic carbons all show distinct signals. The presence of the electronegative bromine atom influences the chemical shifts of the carbon atoms in the benzene ring. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound (Keto Form) in CDCl₃
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ethyl CH₃ | ~1.2 | ~14.0 |
| Ethyl CH₂ | ~4.2 | ~62.0 |
| Acetyl CH₃ | ~2.3 | ~27.0 |
| Methine CH | ~4.8 | ~58.0 |
| Aromatic C-H (ortho to C=O) | ~7.9 | ~132.0 |
| Aromatic C-H (ortho to Br) | ~7.6 | ~130.0 |
| Aromatic C-Br | - | ~129.0 |
| Aromatic C-C=O | - | ~135.0 |
| Ester C=O | - | ~167.0 |
| Benzoyl C=O | - | ~192.0 |
| Acetyl C=O | - | ~201.0 |
Note: These are approximate values and can vary based on solvent and concentration. sigmaaldrich.comnih.govchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₃BrO₄. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺, which appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Key fragmentation pathways would involve the cleavage of the ester and keto functionalities. Common fragments would include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), the loss of an acetyl group (CH₃CO•, 43 Da), and the formation of the 4-bromobenzoyl cation [BrC₆H₄CO]⁺ (m/z 183/185). Further fragmentation could involve the loss of CO or the bromine atom. docbrown.infonih.gov
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 312/314 | [C₁₃H₁₃BrO₄]⁺ (Molecular Ion) | - |
| 269/271 | [C₁₁H₁₀BrO₃]⁺ | CH₃CO• |
| 267/269 | [C₁₁H₈BrO₄]⁺ | •OCH₂CH₃ |
| 183/185 | [C₇H₄BrO]⁺ | C₆H₉O₃ |
Note: The m/z values reflect the two major isotopes of bromine. miamioh.edudtic.mil
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to its various carbonyl groups and other key bonds.
The most prominent features are the C=O stretching vibrations. Due to the presence of three carbonyl groups (ester, benzoyl ketone, and acetyl ketone), this region of the spectrum can be complex. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyls. The aromatic C=C stretching vibrations and the C-Br stretching vibration provide further confirmation of the structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | ~1735-1750 |
| Ketone C=O (Benzoyl) | Stretch | ~1680-1700 |
| Ketone C=O (Acetyl) | Stretch | ~1705-1725 |
| Aromatic C=C | Stretch | ~1600, ~1485 |
| C-O (Ester) | Stretch | ~1150-1250 |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C-H (Aliphatic) | Stretch | ~2850-3000 |
| C-Br | Stretch | ~500-600 |
Source: General IR correlation tables. docbrown.infodocbrown.infothermofisher.com
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Molecular Packing Analysis
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, XRD can confirm the connectivity and reveal its conformational preferences and intermolecular interactions in the crystal lattice. researchgate.net
In the solid state, the molecule will adopt a specific, low-energy conformation. XRD analysis would reveal the dihedral angles between the plane of the phenyl ring and the adjacent carbonyl group, as well as the orientation of the dicarbonyl system. The ethyl ester group can also exhibit different conformations (e.g., syn or anti). researchgate.net A critical aspect that XRD can resolve is whether the molecule crystallizes in its keto form or its enol tautomer, which would have a significantly different geometry and potential for hydrogen bonding. researchgate.net
Thin Layer Chromatography (TLC) and Column Chromatography for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification of the synthesized compound and for assessing its purity.
Thin Layer Chromatography (TLC): TLC is a quick and simple analytical method used to monitor reaction progress and check the purity of the final product. A small spot of the compound is applied to a silica (B1680970) gel plate (the stationary phase), which is then developed in a solvent system (the mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. missouri.edulibretexts.org The compound's polarity determines how far it travels up the plate. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and eluent system. A pure compound should ideally appear as a single spot on the TLC plate. aroonchande.commnstate.edu
Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. The principle is the same as for TLC, but a glass column is packed with a larger amount of stationary phase (e.g., silica gel). The crude product is loaded onto the top of the column, and the mobile phase is passed through it. kau.edu.sa Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected as they elute from the column, and TLC is used to identify the fractions containing the pure this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via aldol condensation between ethyl acetoacetate and 4-bromobenzaldehyde under basic conditions (e.g., NaOH or piperidine). Key optimization parameters include:
-
Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
-
Solvent systems : Polar aprotic solvents (e.g., ethanol or THF) improve solubility and reaction rates.
-
Temperature control : Maintaining 60–80°C minimizes side reactions like ester hydrolysis .
-
Workup procedures : Acidic quenching (e.g., HCl) followed by recrystallization from ethanol/water mixtures yields pure product.
- Data Table : Comparison of Reaction Conditions
| Parameter | Typical Range | Optimal Condition (Reported) | Yield Improvement |
|---|---|---|---|
| Catalyst | NaOH, piperidine | Piperidine (0.1 eq) | 75% → 88% |
| Solvent | Ethanol, THF | Ethanol (reflux) | 70% → 82% |
| Reaction Time | 4–12 hrs | 6 hrs | Plateau at 6 hrs |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Look for the ester methyl triplet (δ 1.2–1.4 ppm), ketone carbonyl proton (δ 3.4–3.6 ppm), and aromatic protons from the 4-bromobenzoyl group (δ 7.4–7.8 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 313.1 [M+H]⁺ (C₁₃H₁₃BrO₃) .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromobenzoyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other halogenated analogs?
- Methodological Answer : The bromine atom’s strong electron-withdrawing effect activates the carbonyl group for nucleophilic attack. Comparative studies with chloro- and nitro-substituted analogs show:
- Reactivity Trend : 4-Bromo > 4-Nitro > 4-Chloro in SN₂ reactions due to bromine’s polarizability and leaving group ability.
- Kinetic Studies : Second-order rate constants for aminolysis with piperidine:
- 4-Bromo: 2.4 × 10⁻³ L/mol·s
- 4-Chloro: 1.1 × 10⁻³ L/mol·s .
- Mechanistic Insight : Bromine enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition-elimination pathways.
Q. What crystallographic data are available for this compound, and how does its molecular conformation affect solid-state reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Bond Lengths : C=O (1.21 Å), C-Br (1.89 Å).
- Dihedral Angles : 15° between the benzoyl ring and the keto-ester plane, indicating partial conjugation .
- Packing Effects : J-aggregation in the crystal lattice stabilizes the enol tautomer, enhancing solid-state photoluminescence .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound derivatives?
- Methodological Answer :
- Derivatization Strategies :
- Modify the ester group (e.g., methyl, tert-butyl esters) to alter lipophilicity.
- Introduce substituents (e.g., -CN, -NO₂) at the benzoyl para-position to tune electronic effects.
- In Vitro Assays :
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli).
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition .
- Data Table : SAR of Analogues
| Derivative | Substituent | MIC (µg/mL) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 4-Bromo (Parent) | -Br | 32 | 18.5 |
| 4-Cyano | -CN | 45 | 12.7 |
| 4-Nitro | -NO₂ | 28 | 24.3 |
Key Research Considerations
- Contradictions in Data : and report conflicting reactivity trends for halogenated analogs; systematic DFT calculations are recommended to resolve electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
